molecular formula C13H9BrClFO B8333505 4-[(5-Bromo-2-chloro-phenyl)methyl]-2-fluorophenol

4-[(5-Bromo-2-chloro-phenyl)methyl]-2-fluorophenol

Cat. No. B8333505
M. Wt: 315.56 g/mol
InChI Key: GGQCXRHQDDSHAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(5-Bromo-2-chloro-phenyl)methyl]-2-fluorophenol is a useful research compound. Its molecular formula is C13H9BrClFO and its molecular weight is 315.56 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H9BrClFO

Molecular Weight

315.56 g/mol

IUPAC Name

4-[(5-bromo-2-chlorophenyl)methyl]-2-fluorophenol

InChI

InChI=1S/C13H9BrClFO/c14-10-2-3-11(15)9(7-10)5-8-1-4-13(17)12(16)6-8/h1-4,6-7,17H,5H2

InChI Key

GGQCXRHQDDSHAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC2=C(C=CC(=C2)Br)Cl)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-[(5-bromo-2-chloro-phenyl)methyl]-1-ethoxy-2-fluoro-benzene 4e (31.7 g, 92.3 mmol) was dissolved in 300 mL dichloromethane, followed by addition of boron tribromide (11.4 mL, 120 mmol) in an ice bath, then the reaction mixture was warmed and stirred for 4 hours. Thereafter, the reaction mixture was extracted with ethyl acetate (100 mL×4) after 300 mL saturated sodium carbonate solution was dropwise added slowly. The organic extract was washed with saturated sodium chloride solution (30 mL) and combined, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography with elution system D to obtain the title compound 4-[(5-bromo-2-chloro-phenyl)methyl]-2-fluorophenol 8a (28.1 g, white solid), yield: 96.7%. 1H NMR (400 MHz, CDCl3): δ 7.36-7.18 (m, 3H), 7.01-6.80 (m, 3H), 5.08 (br, 1H), 3.99 (s, 2H).
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two

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